1-(4-Methoxyphenyl)aziridine-2-carboxamide
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Overview
Description
1-(4-Methoxyphenyl)aziridine-2-carboxamide is a compound of significant interest in the field of medicinal chemistry It is a derivative of aziridine, a three-membered nitrogen-containing ring, which is known for its high strain energy and reactivity
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)aziridine-2-carboxamide typically involves the reaction of 4-methoxyaniline with an appropriate aziridine precursor. One common method involves the use of glutaric anhydride and aziridine ester, which undergo a cyclization reaction to form the desired product . The reaction conditions often require the presence of a base, such as sodium hydride, and an organic solvent, like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)aziridine-2-carboxamide undergoes various chemical reactions, primarily due to the high reactivity of the aziridine ring. Some of the common reactions include:
Nucleophilic Ring Opening: This reaction involves the attack of a nucleophile on the aziridine ring, leading to ring opening and the formation of a more stable product.
Substitution: Substitution reactions can occur at the aziridine ring, where a nucleophile replaces one of the substituents on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with thiols can lead to the formation of thioethers, while oxidation can produce oxaziridines.
Scientific Research Applications
1-(4-Methoxyphenyl)aziridine-2-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to selectively alkylate thiol groups on cancer cell surface proteins.
Polymer Chemistry: Aziridine derivatives, including this compound, are used as building blocks for the synthesis of polyamines through ring-opening polymerization.
Biological Research: The compound’s ability to undergo nucleophilic ring-opening reactions makes it a valuable tool for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)aziridine-2-carboxamide involves its high reactivity towards nucleophiles. The aziridine ring’s strain energy facilitates nucleophilic attack, leading to ring opening and the formation of alkylated products . In the context of its anticancer activity, the compound selectively alkylates thiol groups on cancer cell surface proteins, inhibiting the function of protein disulfide isomerases and disrupting protein folding . This disruption can lead to cancer cell death.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)aziridine-2-carboxamide can be compared to other aziridine derivatives, such as:
Aziridine-2-carboxamide: Known for its immunomodulatory and anticancer properties, this compound also selectively alkylates thiol groups on cancer cell surface proteins.
N,N-Diethyl-1-phenylaziridine-2-carboxamide: This derivative has been studied for its potential use in polymer chemistry and as a building block for polyamines.
3-(4-Chlorophenyl)-N,N-diethyl-1-(4-methoxyphenyl)aziridine-2-carboxamide: This compound has similar reactivity and applications in medicinal chemistry and polymer synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and selectivity in various chemical reactions.
Properties
CAS No. |
933782-79-7 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)aziridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-14-8-4-2-7(3-5-8)12-6-9(12)10(11)13/h2-5,9H,6H2,1H3,(H2,11,13) |
InChI Key |
JOSFIPKJEDAPKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC2C(=O)N |
Origin of Product |
United States |
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